molecular formula C16H10ClN3O4S B3503545 2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B3503545
M. Wt: 375.8 g/mol
InChI Key: WJSBWGAWSNZUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone typically involves multiple steps. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorinated aromatic compounds. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The oxadiazole ring plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone is unique due to the presence of both a nitrophenyl group and a sulfanyl group attached to the oxadiazole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4S/c17-12-6-4-10(5-7-12)15-18-19-16(24-15)25-9-14(21)11-2-1-3-13(8-11)20(22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBWGAWSNZUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Reactant of Route 3
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Reactant of Route 4
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Reactant of Route 5
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Reactant of Route 6
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.